N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a piperidine ring, and a trifluoromethoxyphenyl group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting furan-2-carbaldehyde with piperidine in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Introduction of the Trifluoromethoxyphenyl Group: The next step involves the introduction of the trifluoromethoxyphenyl group. This is typically done through a nucleophilic substitution reaction where the piperidine intermediate reacts with a trifluoromethoxyphenyl halide.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage. This is achieved by reacting the intermediate compound with oxalyl chloride in the presence of a base to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring in the compound can be susceptible to oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted trifluoromethoxyphenyl derivatives.
Scientific Research Applications
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects is complex and involves multiple molecular targets and pathways. The furan ring and piperidine moiety can interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methoxyphenyl)oxalamide
- N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-chlorophenyl)oxalamide
Uniqueness
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O4/c21-20(22,23)30-16-5-3-15(4-6-16)25-19(28)18(27)24-12-14-7-9-26(10-8-14)13-17-2-1-11-29-17/h1-6,11,14H,7-10,12-13H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARMHBOTCSPDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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